molecular formula C9H11F2NO3S B1530643 2-(2,2-Difluoroethoxy)-5-methanesulfonylaniline CAS No. 1556789-81-1

2-(2,2-Difluoroethoxy)-5-methanesulfonylaniline

Cat. No. B1530643
CAS RN: 1556789-81-1
M. Wt: 251.25 g/mol
InChI Key: DLQRSXAXJGYNAK-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains a difluoroethoxy group and a methanesulfonyl group attached to an aniline base. The presence of these functional groups suggests that it could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the positions of the difluoroethoxy and methanesulfonyl groups on the aniline ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the difluoroethoxy and methanesulfonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoroethoxy group could increase its hydrophobicity .

Scientific Research Applications

Microbial Metabolism and Environmental Impact

Methanesulfonic acid, related to methanesulfonyl groups, plays a significant role in the biogeochemical cycling of sulfur. Aerobic bacteria use it as a source of sulfur for growth, and specialized methylotrophs utilize it as a carbon and energy substrate. This highlights the environmental significance of methanesulfonyl-related compounds in microbial metabolism and atmospheric chemistry (Kelly & Murrell, 1999).

Catalysis and Chemical Synthesis

Methanesulfonic acid has been utilized as an effective catalyst in the synthesis of benzoxazoles from carboxylic acids, indicating the potential of methanesulfonyl derivatives in facilitating chemical reactions and synthesizing heterocyclic compounds (Kumar, Rudrawar, & Chakraborti, 2008).

Material Science and Energy Storage

In the field of energy storage, particularly in lithium-ion batteries, methanesulfonic acid derivatives have been explored as electrolyte additives to enhance the interfacial stability of cathodes at elevated temperatures, showcasing the potential of such compounds in improving the performance and longevity of energy storage systems (Huang et al., 2018).

Organic Synthesis and Functionalization

The functionalization of molecules through reactions involving methanesulfonyl groups is a crucial area of research. For example, the synthesis of indole rings from 2-ethynylaniline derivatives catalyzed by copper(II) salts, where methanesulfonyl derivatives play a role, highlights the utility of these groups in constructing complex organic frameworks (Hiroya et al., 2002).

Environmental Chemistry

The oxidation of methanesulfinic acid by OH radicals, leading to the formation of methanesulfonic acid, demonstrates the environmental relevance of methanesulfonyl derivatives in atmospheric chemistry and pollution mitigation strategies (Sehested & Holcman, 1996).

Safety and Hazards

As with any chemical compound, handling “2-(2,2-Difluoroethoxy)-5-methanesulfonylaniline” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

2-(2,2-difluoroethoxy)-5-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO3S/c1-16(13,14)6-2-3-8(7(12)4-6)15-5-9(10)11/h2-4,9H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQRSXAXJGYNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)OCC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethoxy)-5-methanesulfonylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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